4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various groups including a piperidine ring (a six-membered ring with one nitrogen atom), a methylthio group, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The pyrimidine ring could participate in electrophilic substitution reactions .Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its chemical structure, it may interact with its targets by forming covalent bonds, thereby altering their function . The presence of the piperidinyl and pyrimidine moieties could potentially influence the binding affinity of the compound to its targets .
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound influences multiple pathways, leading to a range of downstream effects
Pharmacokinetics
The presence of the methylsulfanyl and nitrile groups could potentially affect its bioavailability . These groups might influence the compound’s solubility, stability, and permeability, thereby affecting its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is likely that the compound’s interactions with its targets lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Properties
IUPAC Name |
4-[[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]amino]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-22-10-13(15(25)23(2)17(22)26)24-6-4-12(5-7-24)20-14-11(8-18)9-19-16(21-14)27-3/h9-10,12H,4-7H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHPUGJAKHNRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC3=NC(=NC=C3C#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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